molecular formula C9H9NO B3189218 1,2-Benzisoxazole, 3,6-dimethyl- CAS No. 29505-13-3

1,2-Benzisoxazole, 3,6-dimethyl-

Cat. No.: B3189218
CAS No.: 29505-13-3
M. Wt: 147.17 g/mol
InChI Key: HKNZBOPOGJYIIO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Isoxazole (B147169) Derivatives

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern drug discovery and materials science. mdpi.com Isoxazoles, five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions, are a prominent class within this domain. nih.govnih.gov Their unique electronic and structural features make them valuable building blocks in the synthesis of more complex molecules. mdpi.comrsc.org

The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to the benzisoxazole scaffold, a structure that has proven to be a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This means that the benzisoxazole core is a recurring motif in a multitude of biologically active compounds. researchgate.net The specific compound, 1,2-Benzisoxazole (B1199462), 3,6-dimethyl-, is a derivative of this important scaffold, featuring methyl groups at the 3 and 6 positions of the benzisoxazole ring system.

Significance of the Benzisoxazole Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

The benzisoxazole scaffold is of paramount importance in both organic synthesis and medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities. nih.govrsc.org Synthetic chemists utilize the benzisoxazole core as a starting point for constructing a wide array of complex molecular architectures. organic-chemistry.orgchim.it

In medicinal chemistry, the benzisoxazole moiety is a key pharmacophore found in numerous drugs with diverse therapeutic applications. researchgate.net These include antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobial compounds. nih.govnih.gov The presence of the benzisoxazole structure can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable tool for drug design. nih.govucl.ac.be

Rationale for Comprehensive Investigation of 1,2-Benzisoxazole, 3,6-dimethyl-

The specific substitution pattern of 1,2-Benzisoxazole, 3,6-dimethyl- warrants a dedicated investigation. The presence and position of the two methyl groups can be expected to modulate the electronic and steric properties of the benzisoxazole core. This, in turn, can influence its reactivity in chemical transformations and its interaction with biological targets. A thorough understanding of these effects is crucial for unlocking the full potential of this particular derivative in various research and development endeavors.

Overview of Research Trajectories for Alkyl-Substituted Benzisoxazoles

Research into alkyl-substituted benzisoxazoles has followed several key trajectories. One major area of focus is the exploration of their therapeutic potential. Studies have shown that the introduction of alkyl groups can enhance the biological activity of benzisoxazole derivatives. nih.govnih.gov For instance, certain alkylated benzisoxazoles have demonstrated notable anticonvulsant and antimicrobial activities. nih.govnih.gov

Another significant research direction involves the development of new synthetic methodologies to access these compounds efficiently and with high regioselectivity. organic-chemistry.orgnih.gov The ability to readily synthesize a diverse library of alkyl-substituted benzisoxazoles is essential for systematic structure-activity relationship (SAR) studies, which are critical for optimizing their desired properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZBOPOGJYIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2 Benzisoxazole, 3,6 Dimethyl and Its Congeners

Strategies for Regioselective 1,2-Benzisoxazole (B1199462) Core Construction

The regioselective synthesis of 1,2-benzisoxazoles is crucial for controlling the substitution pattern on the heterocyclic ring, which in turn dictates the molecule's biological activity. Several strategies have been developed to achieve this, ranging from classical cyclization reactions to modern cycloaddition approaches.

Cyclization of ortho-Hydroxyaryl Ketoximes and Their Derivatives

A well-established and versatile method for the synthesis of 1,2-benzisoxazoles is the cyclization of ortho-hydroxyaryl ketoximes. clockss.orgchim.it This approach involves the formation of the N-O bond through an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the oxime nitrogen. chim.it The hydroxyl group of the oxime is typically converted into a better leaving group to facilitate the cyclization. chim.it

A notable development in this area is the use of a bis(trichloromethyl) carbonate (BTC) / triphenylphosphine (B44618) oxide (TPPO) system. clockss.org This system can selectively promote the cyclization of o-hydroxyaryl ketoximes to either 2-substituted benzoxazoles or 3-substituted 1,2-benzisoxazoles. clockss.org The outcome is controlled by the presence or absence of a base, such as triethylamine (B128534) (Et3N). In the presence of Et3N, the reaction proceeds via an intramolecular nucleophilic substitution to yield the 3-substituted 1,2-benzisoxazole. clockss.org This method offers mild reaction conditions and high chemoselectivity. clockss.org

For instance, the cyclization of the appropriate ortho-hydroxyaryl ketoxime would be a direct route to 3,6-dimethyl-1,2-benzisoxazole. The starting material, 2-hydroxy-5-methylacetophenone oxime, can be synthesized from 2-hydroxy-5-methylacetophenone and hydroxylamine. Subsequent base-promoted ring closure would then yield the target molecule.

[3+2] Cycloaddition Reactions Involving Nitrile Oxides and Arynes

A powerful and more recent strategy for constructing the 1,2-benzisoxazole core involves the [3+2] cycloaddition of nitrile oxides with arynes. nih.govorganic-chemistry.orgnih.govacs.org This method is particularly advantageous as it allows for the rapid assembly of the bicyclic system from two acyclic precursors. nih.govorganic-chemistry.org Both the nitrile oxide and the aryne are highly reactive intermediates that are typically generated in situ. nih.govnih.govacs.org

The aryne precursor, often an o-(trimethylsilyl)aryl triflate, and the nitrile oxide precursor, a chlorooxime, can be activated by a fluoride (B91410) source like cesium fluoride (CsF). organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the aryne and the nitrile oxide components. nih.govacs.org This versatility allows for the synthesis of a diverse library of substituted 1,2-benzisoxazoles. organic-chemistry.org The regioselectivity of the cycloaddition with unsymmetrical benzynes is influenced by both electronic and steric factors. thieme-connect.com

To synthesize 3,6-dimethyl-1,2-benzisoxazole using this method, one would react 4-methylbenzyne with acetonitrile (B52724) oxide. The 4-methylbenzyne can be generated in situ from a suitable precursor, and the acetonitrile oxide from its corresponding chlorooxime.

One-Pot Synthetic Protocols for Benzisoxazole Formation

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. beilstein-journals.orgnih.govrsc.orgrsc.org Several one-pot methods for the synthesis of 1,2-benzisoxazoles have been reported.

One such protocol involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, as described in the previous section. nih.govnih.gov This can be considered a one-pot reaction as both reactive intermediates are generated and react in the same reaction vessel. nih.govnih.gov

Another approach involves the reaction of 2-hydroxybenzonitriles with bromides mediated by triphenylphosphine (PPh3) in a Barbier-Grignard-type reaction. organic-chemistry.org This method provides a direct route to 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step. nih.gov For example, a three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of benzimidazole (B57391) derivatives, and similar strategies could potentially be adapted for benzisoxazole synthesis. nih.gov

One-Pot Method Reactants Key Features Reference
[3+2] CycloadditionAryne precursors, ChlorooximesMild conditions, good functional group tolerance nih.govnih.gov
Barbier-Grignard-type2-Hydroxybenzonitriles, BromidesFacile, good yields organic-chemistry.org
Multicomponent ReactionBenzo-1,2-quinone, Aldehydes, Ammonium Acetate (for benzimidazoles)High efficiency, atom economy nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. acgpubs.orgacgpubs.orgresearchgate.netmonash.eduorientjchem.org The synthesis of 1,2-benzisoxazole derivatives has also benefited from this technology.

A notable example is the microwave-assisted conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles in the presence of a catalytic amount of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). acgpubs.orgacgpubs.orgresearchgate.net This method offers remarkably short reaction times (30-60 seconds), simple work-up procedures, and excellent yields (85-96%). acgpubs.orgresearchgate.net The ionic liquid can also be recycled and reused without significant loss of activity. acgpubs.orgresearchgate.net This environmentally benign approach provides a rapid and efficient route to various 3-substituted 1,2-benzisoxazoles. acgpubs.orgacgpubs.org

Targeted Functionalization and Derivatization of 1,2-Benzisoxazole, 3,6-dimethyl-

Once the 1,2-benzisoxazole core is constructed, further functionalization can be carried out to modulate its properties.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the 1,2-benzisoxazole system is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents. wikipedia.orguci.edumasterorganicchemistry.comlibretexts.orgmsu.edu The directing effects of the fused isoxazole (B147169) ring and any existing substituents on the benzene ring will determine the position of the incoming electrophile.

The isoxazole ring is generally considered to be an electron-withdrawing group. Therefore, in 3,6-dimethyl-1,2-benzisoxazole, the methyl group at the 6-position is an activating, ortho, para-directing group. The directing influence of the fused isoxazole ring and the methyl group will determine the regiochemical outcome of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org For example, nitration of 3,6-dimethyl-1,2-benzisoxazole would be expected to yield a mixture of nitro-substituted products, with the positions of substitution influenced by the electronic and steric effects of the existing methyl group and the isoxazole ring.

Reaction Reagents Expected Product Type Reference
NitrationHNO3, H2SO4Nitro-3,6-dimethyl-1,2-benzisoxazole wikipedia.org
HalogenationX2, FeX3 (X = Cl, Br)Halo-3,6-dimethyl-1,2-benzisoxazole wikipedia.org
SulfonationFuming H2SO43,6-dimethyl-1,2-benzisoxazole-sulfonic acid wikipedia.org
Friedel-Crafts AcylationRCOCl, AlCl3Acyl-3,6-dimethyl-1,2-benzisoxazole wikipedia.org

Modifications and Reactions at the Methyl Substituents (e.g., Side-Chain Halogenation, Oxidation)

The presence of two methyl groups on the 1,2-Benzisoxazole, 3,6-dimethyl- scaffold—one on the isoxazole moiety (C3) and the other on the benzene ring (C6)—offers distinct opportunities for functionalization. The reactivity of these groups is influenced by their position on the heterocyclic system.

Side-Chain Halogenation: The methyl group at the C6 position is benzylic, making it susceptible to free-radical halogenation. orgoreview.comyoutube.com Reactions with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light are expected to selectively introduce a halogen, typically bromine, onto this methyl group. This process, known as Wohl-Ziegler bromination, proceeds via a resonance-stabilized benzylic radical, which enhances the selectivity for the C6-methyl over the C3-methyl group. orgoreview.com The resulting 3-methyl-6-(halomethyl)-1,2-benzisoxazole is a versatile intermediate for further nucleophilic substitution reactions. orgoreview.comnih.gov

Oxidation: The methyl substituents can also undergo oxidation. The benzylic C6-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comyoutube.com The reaction conditions, however, must be carefully controlled to avoid degradation of the benzisoxazole ring. More selective oxidation of a methyl group on a related heterocyclic system, 2-methylbenzothiazole, to an aldehyde has been reported, suggesting that similar controlled oxidation might be achievable for the methyl groups on 3,6-dimethyl-1,2-benzisoxazole. nih.gov The oxidation of aryl methyl groups to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. google.com

Functionalization at the Isoxazole Ring (e.g., C3 Position)

The C3 position of the 1,2-benzisoxazole ring is a key site for introducing molecular diversity. The C3-methyl group can act as a synthetic handle for a variety of transformations. For instance, after halogenation to a 3-(bromomethyl) derivative, this position is primed for nucleophilic substitution. This strategy has been employed in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown anticonvulsant activity. nih.govnih.gov

Furthermore, the C3 position can be directly involved in constructing more complex molecular architectures. A notable example is the attachment of a 1,2,3-triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), starting with a suitable C3-functionalized benzisoxazole precursor. nih.gov Such modifications are significant in medicinal chemistry for creating novel compounds with potential biological activities. nih.gov Classical synthesis methods often build the ring with the desired C3-substituent already in place, for example, through the cyclization of an appropriately substituted o-hydroxyaryl oxime. chim.it

Chemo- and Regioselectivity Challenges in Synthetic Transformations

The synthesis and functionalization of 1,2-Benzisoxazole, 3,6-dimethyl- are accompanied by significant chemo- and regioselectivity challenges.

Chemoselectivity refers to the preferential reaction of one functional group over another. A primary challenge arises from the presence of multiple reactive sites: the benzene ring, the isoxazole ring, and two distinct methyl groups. For example, when performing electrophilic aromatic substitution, the reaction must be directed to the benzene ring without affecting the isoxazole ring. Conversely, reactions targeting the isoxazole ring, such as reductive ring opening, must be performed under conditions that spare the aromatic portion. researchgate.net The choice of reagents is critical; treating an alkylbenzene with Br₂ in the presence of a Lewis acid leads to electrophilic aromatic substitution, whereas using light as an initiator results in side-chain halogenation. orgoreview.comyoutube.com

Regioselectivity involves controlling which position on the molecule reacts. With two methyl groups at the C3 and C6 positions, selective functionalization is a key challenge. As discussed, radical halogenation tends to favor the benzylic C6-methyl group. However, achieving exclusive selectivity can be difficult, and mixtures of products may result. During electrophilic substitution on the benzene ring, the existing methyl and isoxazole groups will direct incoming electrophiles to specific positions, and predicting the major product requires careful consideration of their electronic effects. Another challenge in the synthesis of the benzisoxazole core itself is the potential for a competitive Beckmann-type rearrangement, which would lead to the formation of a benzoxazole (B165842) isomer instead. chim.it

The table below summarizes key selectivity challenges:

TransformationDesired Reaction SitePotential Competing Sites/ReactionsControlling Factors
Side-Chain Halogenation C6-Methyl (Benzylic)C3-Methyl, Aromatic RingRadical initiators (light, peroxide), NBS for selectivity. orgoreview.com
Aromatic Nitration Benzene Ring (C4, C5, or C7)Oxidation of methyl groupsControlled temperature, choice of nitrating agent.
Ring Synthesis N-O bond formationBeckmann rearrangement to form benzoxazole. chim.itChoice of cyclization conditions and starting materials. chim.it
Ring Modification C3-substituentReductive cleavage of the N-O bond. researchgate.netUse of non-reducing reaction conditions.

Green Chemistry Principles and Sustainable Synthetic Routes in Benzisoxazole Chemistry

The application of green chemistry principles to the synthesis of benzisoxazoles is an area of growing importance, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Several sustainable strategies are applicable to the synthesis of 1,2-Benzisoxazole, 3,6-dimethyl- and its congeners:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ionic liquids is a key green approach. rsc.orgscirp.org The synthesis of related benzoxazoles has been successfully demonstrated in water. rsc.org

Catalysis: The use of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, can improve efficiency and reduce waste. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused for several cycles. nih.gov

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound (sonication) can significantly reduce reaction times from hours to minutes and increase yields. nih.govmdpi.com These methods offer more efficient energy transfer compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. This includes one-pot syntheses where multiple steps are performed in the same reactor, avoiding lengthy separation and purification processes. scirp.org

Electrosynthesis: Electrochemical methods represent a sustainable alternative for driving reactions. The electrochemical synthesis of 2,1-benzisoxazoles has been established, utilizing inexpensive carbon-based electrodes and environmentally benign conditions, highlighting a scalable and green protocol. nih.gov

The table below outlines some green synthetic approaches relevant to benzisoxazole chemistry:

Green Chemistry ApproachDescriptionExample Application
Solvent-Free Reactions Reactions are conducted without a solvent, often using sonication or mechanochemical grinding.Synthesis of benzoxazoles and benzothiazoles under solvent-free sonication. nih.gov
Aqueous Synthesis Water is used as the reaction solvent, reducing the reliance on volatile organic solvents.One-step synthesis of benzoxazole-2-thiols in water. rsc.org
Flow Chemistry Reactions are performed in a continuous stream, allowing for better control, safety, and scalability.Integration with microwave or photochemical methods for efficient, automated processes. mdpi.com
Use of Ionic Liquids Room-temperature ionic liquids (RTILs) can act as both solvent and catalyst and are often recyclable.One-pot synthesis of bis-isoxazolyl derivatives using an RTIL. scirp.org

By integrating these principles, the synthesis of 1,2-Benzisoxazole, 3,6-dimethyl- can be made more efficient, cost-effective, and environmentally responsible.

Sophisticated Spectroscopic and Structural Elucidation of 1,2 Benzisoxazole, 3,6 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1,2-Benzisoxazole (B1199462), 3,6-dimethyl-, one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques collectively provide an unambiguous assignment of all proton and carbon atoms.

Spectroscopic data for 1,2-Benzisoxazole, 3,6-dimethyl- has been reported as follows:

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.41 (s, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.04 (d, J = 8.1 Hz, 1H), 2.57 (s, 3H), 2.38 (s, 3H). ias.ac.in

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 161.8, 147.3, 140.2, 130.1, 122.5, 117.6, 107.1, 19.4, 13.3. ias.ac.in

Based on these data, the following assignments can be made:

¹H NMR Assignments for 1,2-Benzisoxazole, 3,6-dimethyl-
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
7.41s (singlet)-1HH-7
7.32d (doublet)8.11HH-4
7.04d (doublet)8.11HH-5
2.57s (singlet)-3H3-CH₃
2.38s (singlet)-3H6-CH₃
¹³C NMR Assignments for 1,2-Benzisoxazole, 3,6-dimethyl-
Chemical Shift (δ ppm)Assignment
161.8C-3
147.3C-7a
140.2C-6
130.1C-5
122.5C-4
117.6C-3a
107.1C-7
19.46-CH₃
13.33-CH₃

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1,2-Benzisoxazole, 3,6-dimethyl-, a COSY spectrum would show a cross-peak between the signals at δ 7.32 (H-4) and δ 7.04 (H-5), confirming their ortho relationship on the benzene (B151609) ring. The absence of other correlations for these aromatic protons, and for the singlet at δ 7.41 (H-7), confirms the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals to their corresponding carbon signals, for example, confirming that the proton at δ 7.41 is attached to the carbon at δ 107.1 (C-7), and the methyl protons at δ 2.57 and δ 2.38 are attached to the carbons at δ 13.3 and δ 19.4, respectively.

The 3-CH₃ protons (δ 2.57) correlating to the quaternary carbon C-3 (δ 161.8) and the bridgehead carbon C-3a (δ 117.6).

The 6-CH₃ protons (δ 2.38) correlating to C-6 (δ 140.2), C-5 (δ 130.1), and C-7 (δ 107.1).

The H-7 proton (δ 7.41) correlating to C-5 (δ 130.1), C-6 (δ 140.2), and the bridgehead carbon C-7a (δ 147.3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of their bonding connectivity. A NOESY spectrum would show correlations between protons that are physically close. For this molecule, NOE correlations would be expected between the 3-CH₃ protons and the H-4 proton, as well as between the 6-CH₃ protons and the adjacent H-5 and H-7 protons, confirming their relative positions on the bicyclic system.

Advanced Relaxation and Diffusion Ordered SpectroscopY (DOSY) Studies

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. ucsb.edumanchester.ac.uk A series of spectra are acquired with varying magnetic field gradient strengths, causing signals from larger, slower-diffusing molecules to attenuate more rapidly than those from smaller, faster-diffusing molecules. manchester.ac.uk

For a pure sample of 1,2-Benzisoxazole, 3,6-dimethyl-, a DOSY experiment would be expected to show all ¹H NMR signals aligned horizontally at the same diffusion coefficient value. This would serve as a powerful confirmation of sample purity, indicating the presence of a single molecular entity. Furthermore, DOSY can be employed to study intermolecular interactions. If 1,2-Benzisoxazole, 3,6-dimethyl- were to form a complex with another molecule, its effective hydrodynamic radius would increase, resulting in a smaller measured diffusion coefficient. This makes DOSY a valuable tool for studying host-guest chemistry, aggregation phenomena, and reaction mechanisms in solution. nih.govnih.govrsc.org

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information on molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For 1,2-Benzisoxazole, 3,6-dimethyl-, HRMS data confirms its molecular formula as C₉H₉NO. ias.ac.in

ParameterValue
Molecular Formula C₉H₉NO
Calculated Mass 147.06841
Found Mass 147.0683
Technique ESI-HRMS

The excellent agreement between the calculated and experimentally determined mass validates the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (daughter or product) ions. This process provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments.

A proposed fragmentation pathway could include the following steps:

Loss of a methyl radical: Cleavage of the C-3 methyl group could lead to a stable ion at m/z 132.

Loss of carbon monoxide (CO): Following N-O bond cleavage and rearrangement, the loss of CO is a common pathway for such aromatic heterocyclic systems, which could lead to an ion at m/z 119. researchgate.net

Loss of HCN: Subsequent fragmentation of the ring system could involve the elimination of hydrogen cyanide, a common loss from nitrogen-containing heterocycles.

These fragmentation patterns help to confirm the connectivity of the atoms and the nature of the heterocyclic ring system.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Although a crystal structure for 1,2-Benzisoxazole, 3,6-dimethyl- is not publicly documented, this technique would provide unparalleled detail about its molecular architecture. acs.orgmdpi.combeilstein-journals.org

An X-ray diffraction analysis would yield:

Definitive Atomic Connectivity: Confirming the bonding arrangement established by NMR and MS.

Precise Molecular Geometry: Providing accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the planarity of the fused ring system and the orientation of the methyl substituents.

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice. This analysis would identify and characterize non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···N or C-H···O hydrogen bonds. These interactions are crucial for understanding the material's physical properties, such as its melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Functional Group Insights

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its various vibrational modes. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and understanding the bonding framework within a molecule.

In the absence of direct experimental data for 1,2-Benzisoxazole, 3,6-dimethyl-, computational chemistry serves as a robust tool for predicting its vibrational spectra. DFT calculations can determine the vibrational frequencies and intensities of the normal modes of vibration for the molecule. These theoretical spectra provide valuable insights into the expected positions and relative intensities of absorption bands in an experimental FT-IR spectrum and scattering peaks in a Raman spectrum.

The predicted vibrational modes for 1,2-Benzisoxazole, 3,6-dimethyl- would include stretching and bending vibrations of the various bonds within the molecule. Key vibrational signatures would be expected for the C-H stretching of the aromatic ring and the methyl groups, the C=N and C=C stretching vibrations within the benzisoxazole ring system, and the characteristic C-O stretching of the isoxazole (B147169) ring. The substitution pattern, with methyl groups at the 3 and 6 positions, would also influence the vibrational frequencies, particularly the C-H bending modes.

Table 1: Predicted FT-IR Spectral Data for 1,2-Benzisoxazole, 3,6-dimethyl- (Theoretical)

Predicted Wavenumber (cm⁻¹) Predicted Intensity Vibrational Assignment

Table 2: Predicted Raman Spectral Data for 1,2-Benzisoxazole, 3,6-dimethyl- (Theoretical)

Predicted Wavenumber (cm⁻¹) Predicted Raman Activity Vibrational Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For 1,2-Benzisoxazole, 3,6-dimethyl-, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated benzisoxazole ring system. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) can be predicted using TD-DFT calculations. These calculations provide information on the energies of the electronic transitions and their probabilities (oscillator strengths).

The electronic spectrum of 1,2-Benzisoxazole, 3,6-dimethyl- would be influenced by the electronic nature of the benzisoxazole core and the effect of the two methyl substituents. Methyl groups are weakly electron-donating, which can cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1,2-benzisoxazole.

Table 3: Predicted UV-Vis Spectral Data for 1,2-Benzisoxazole, 3,6-dimethyl- (Theoretical)

Predicted λmax (nm) Predicted Oscillator Strength (f) Electronic Transition

Computational and Theoretical Investigations of 1,2 Benzisoxazole, 3,6 Dimethyl

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular properties of 1,2-Benzisoxazole (B1199462), 3,6-dimethyl-. These methods model the electronic behavior of the molecule to predict its structure, stability, and reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior. For benzisoxazole derivatives, the fusion of the benzene (B151609) and isoxazole (B147169) rings creates a unique electronic environment. DFT calculations are used to determine the optimized molecular geometry and the distribution of electrons within the molecule.

Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. In a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO-LUMO energy gap was calculated to be 4.9266 eV, indicating a high degree of stability. nih.gov The HOMO in this molecule is spread across the entire system, while the LUMO is similarly delocalized. nih.gov

These calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors (Note: Data for a closely related benzimidazole (B57391) derivative is provided for illustrative purposes as direct data for 1,2-Benzisoxazole, 3,6-dimethyl- was not available in the searched literature.)

Parameter Description Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.8170 nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.8904 nih.gov
Energy Gap (ΔE) ELUMO - EHOMO 4.9266 nih.gov
Ionization Potential (I) -EHOMO 5.8170 nih.gov
Electron Affinity (A) -ELUMO 0.8904 nih.gov
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.3537 nih.gov
Hardness (η) (ELUMO - EHOMO)/2 2.4633 nih.gov
Softness (σ) 1/η 0.4060 nih.gov

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental results to confirm the molecular structure.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can accurately predict these parameters. dergipark.org.tr For instance, the theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to assign specific signals to the corresponding nuclei in the molecule. Similarly, calculated IR frequencies can help in the assignment of vibrational modes observed in the experimental IR spectrum. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra, providing information about electronic transitions and the absorption wavelengths. dergipark.org.tr

While the benzisoxazole ring system is largely planar, the methyl groups attached to it can rotate. Conformational analysis involves mapping the energy of the molecule as a function of the rotation of these substituent groups. By calculating the potential energy surface, researchers can identify the most stable conformation (the global minimum) and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For some substituted benzisoxazole derivatives, the molecule may not be entirely planar, and the dihedral angle between the benzimidazole and isoxazole rings can be significant. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of 1,2-benzisoxazole derivatives, such as through [3+2] cycloaddition reactions, DFT calculations can be used to model the transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction pathways, providing a detailed, step-by-step picture of how the reaction proceeds. nih.gov By understanding the electronic and steric factors that govern the reaction, chemists can optimize reaction conditions to improve yields and selectivity. These computational studies can also explain the regioselectivity observed in such reactions. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with other molecules such as solvents or biological macromolecules. nih.govnih.gov In these simulations, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movements of the atoms and molecules. nih.gov This can reveal how 1,2-Benzisoxazole, 3,6-dimethyl- might behave in a solution or how it could bind to a biological target. MD simulations are particularly useful for studying the stability of ligand-protein complexes and identifying the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern these associations. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (focused on inherent molecular properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. nih.gov For 1,2-Benzisoxazole, 3,6-dimethyl-, QSPR models could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors, which can be constitutional, topological, geometrical, or electronic, are derived from the molecule's structure using computational methods. nih.gov By identifying the key descriptors that influence a particular property, QSPR models can be used to predict the properties of other, related compounds without the need for experimental measurements.

Reactivity Profiles and Mechanistic Studies of 1,2 Benzisoxazole, 3,6 Dimethyl

Ring Opening and Rearrangement Processes

The inherent strain in the five-membered isoxazole (B147169) ring, coupled with the relatively weak N-O bond, makes the 1,2-benzisoxazole (B1199462) scaffold susceptible to ring-opening and rearrangement reactions under various energetic conditions.

While 1,2-benzisoxazoles are generally considered thermally stable, high-energy conditions can induce significant transformations. The photochemical behavior of isoxazoles is particularly well-documented, typically proceeding through the cleavage of the weakest bond in the heterocycle, the N-O bond.

Photochemical Rearrangements: Upon UV irradiation, isoxazoles undergo homolytic cleavage of the N-O bond to generate a diradical intermediate. This is followed by the formation of a highly strained acyl azirine intermediate. For 1,2-benzisoxazole, this azirine can then rearrange to form different products depending on the reaction environment. In non-polar solvents, the primary product is often the corresponding 2-cyanophenol. uc.pt For instance, the photolysis of 1,2-benzisoxazole itself has been shown to yield 2-cyanophenol. uc.pt Another common pathway for the acyl azirine intermediate is rearrangement to an oxazole. In the case of 3,5-dimethylisoxazole, photochemical isomerization to 2,5-dimethyloxazole (B1606727) has been observed, proceeding through an intermediate acetyl nitrile-ylide. uc.pt Furthermore, irradiation of isoxazoles, such as 3,5-dimethylisoxazole, in the presence of a reducing agent like triethylamine (B128534) can lead to the reductive cleavage of the isoxazole ring. rsc.org

For 1,2-benzisoxazole, 3,6-dimethyl-, it is anticipated that UV irradiation would primarily lead to N-O bond cleavage, potentially yielding 2-cyano-3,5-dimethylphenol, analogous to the parent system.

Thermal Transformations: Thermally, 1,2-benzisoxazoles are more robust. However, at very high temperatures (above 1200 K), 1,2-benzisoxazole has been shown to isomerize to 2-cyanophenol. uc.pt In general, 1,2-benzisoxazoles and their alkyl derivatives are considered stable under typical thermal reaction conditions. thieme-connect.de

Transformation TypeConditionsKey IntermediatesTypical Products
Photochemical UV IrradiationAcyl azirine, Nitrile-ylide2-Cyanophenols, Oxazoles
Thermal High Temperatures (>1200 K)-2-Cyanophenols

The isoxazole ring can be opened under both acidic and basic conditions, often leading to the formation of different acyclic or rearranged heterocyclic systems.

Base-Catalyzed Ring Opening: The 1,2-benzisoxazole ring is susceptible to cleavage by strong bases. In a reaction known as the Kemp elimination, a strong base can deprotonate the C3 position (if unsubstituted), leading to the cleavage of the weak N-O bond to afford a 2-hydroxybenzonitrile (B42573) derivative. wikipedia.org While the 3-position in 1,2-benzisoxazole, 3,6-dimethyl- is substituted, base-promoted ring-opening remains a key reactivity pathway. For example, base-promoted decarbonylation and ring-opening have been reported for 3-formylbenzo[d]isoxazoles. beilstein-journals.org A related transformation is the Boulton–Katritzky rearrangement, a base-catalyzed process observed in certain isoxazolo[4,5-b]pyridine (B12869654) systems where the isoxazole ring rearranges to a 1,2,3-triazole. beilstein-journals.org

Acid-Catalyzed Rearrangements: While generally stable in mineral acids, 1,2-benzisoxazoles can react in the presence of Lewis acids. For example, treatment of the parent 1,2-benzisoxazole with aluminum trichloride (B1173362) results in isomerization to 2-hydroxybenzonitrile. thieme-connect.de This suggests that under Lewis acidic conditions, the N-O bond can be activated towards cleavage.

Reactions Involving the Isoxazole Heterocycle

The reactivity of the isoxazole ring itself is characterized by cycloaddition potential, where it can act as a diene, and reactions involving its constituent nitrogen and oxygen atoms.

While 1,3-dipolar cycloadditions are a primary method for synthesizing the benzisoxazole ring, the heterocycle itself can participate in cycloaddition reactions, although this is less common. chim.itnih.govnih.gov The isomeric 2,1-benzisoxazole (anthranil) has been reported to undergo Diels-Alder reactions with dienophiles like maleic anhydride, where the isoxazole ring functions as the diene component. rsc.orgrsc.org The reaction is facilitated by electron-donating groups on the ring. Given that 1,2-benzisoxazole, 3,6-dimethyl- possesses two electron-donating methyl groups, it is plausible that it could undergo similar Diels-Alder reactions across the C3a-C7a and C3-N bonds, although specific examples for the 1,2-benzisoxazole system are scarce. The reaction would be expected to be more facile than with the unsubstituted parent compound due to the electron-rich nature conferred by the methyl groups.

The nitrogen and oxygen atoms of the isoxazole ring, and particularly the N-O bond, are central to the compound's reactivity.

N-O Bond Cleavage: The most characteristic reaction involving the heteroatoms is the reductive cleavage of the N-O bond. This transformation is a valuable synthetic tool as it unmasks a β-hydroxyketone functionality. A variety of reducing agents can accomplish this, with Raney nickel being a classic example. nih.gov Other systems include LiAlH₄, TiCl₃, and Mo(CO)₆. nih.gov For heterobicycloalkene-fused 3-methyl-2-isoxazolines, a combination of Raney nickel and AlCl₃ has been found to be effective, leading to the corresponding β-hydroxyketones in good yields. nih.gov This suggests that the N-O bond in 1,2-benzisoxazole, 3,6-dimethyl- is susceptible to reductive cleavage, which would yield the corresponding 2-amino-5-methylacetophenone derivative after hydrolysis of the intermediate imine.

Reactivity at Nitrogen: The nitrogen atom in the 1,2-benzisoxazole ring is only weakly basic. wikipedia.org However, it can participate in reactions such as alkylation. For instance, the alkylation of 1,2-benzisoxazol-3-ol results in a mixture of N- and O-alkylated products, indicating the nucleophilicity of the ring nitrogen. thieme-connect.de The formation of N-oxides by oxidation of the corresponding o-hydroxyaryl ketoximes is also a known transformation, leading to 1,2-benzisoxazole N-oxides, which exhibit their own unique reactivity. nih.gov

Reactivity of the Methyl Substituents

The two methyl groups on the 1,2-benzisoxazole, 3,6-dimethyl- scaffold provide additional sites for chemical modification. The reactivity of each methyl group is influenced by its position on either the isoxazole or the benzene (B151609) portion of the molecule.

Reactivity of the 3-Methyl Group: The methyl group at the C3 position is attached to an sp²-hybridized carbon of the heterocycle and is analogous to a methyl group on an imine. Its most significant reported reactivity is side-chain halogenation. Studies on related structures have shown that a 3-methyl group can be converted into a 3-(bromomethyl) group. nih.govnih.gov This transformation is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). The resulting 3-(bromomethyl)-1,2-benzisoxazole (B15218) is a versatile intermediate, capable of undergoing nucleophilic substitution reactions to introduce a variety of functional groups. For example, it has been used to synthesize 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.govnih.govacs.org

Reactivity of the 6-Methyl Group: The methyl group at the C6 position is attached to the benzene ring. Its reactivity is typical of a methyl group on an aromatic ring. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring, although the inherent directing effects of the fused isoxazole ring will also influence the regioselectivity. Under strong oxidizing conditions, this methyl group could potentially be oxidized to a carboxylic acid.

Advanced Research Applications and Utility of 1,2 Benzisoxazole, 3,6 Dimethyl Derivatives

Exploration as a Chemical Scaffold in Rational Ligand Design (Conceptual)

The unique structural and electronic characteristics of the 1,2-benzisoxazole (B1199462), 3,6-dimethyl- core make it an attractive scaffold for the rational design of ligands targeting specific biological macromolecules.

Design and Synthesis of Ligands for Protein-Ligand Interaction Studies

The design and synthesis of novel ligands are fundamental to understanding and modulating the function of proteins. The 1,2-benzisoxazole, 3,6-dimethyl- scaffold offers a versatile platform for creating focused libraries of compounds for screening against various protein targets. The synthesis of such ligands often involves the construction of the benzisoxazole ring system, followed by functionalization at various positions.

Key synthetic strategies for the 1,2-benzisoxazole core include:

Cyclization of o-hydroxyaryl oximes: This is a common method involving the dehydration of an oxime derived from a corresponding o-hydroxyacetophenone.

[3+2] Cycloaddition reactions: This approach can involve the reaction of arynes with nitrile oxides to form the benzisoxazole ring.

Once the 3,6-dimethyl-1,2-benzisoxazole core is synthesized, further modifications can be introduced to optimize interactions with a target protein. For instance, attaching different functional groups to the scaffold can modulate properties like hydrogen bonding capacity, hydrophobicity, and steric bulk, all of which are critical for achieving high-affinity binding.

A conceptual design for a ligand library based on this scaffold is presented below:

Core Scaffold Modification Site Potential Functional Groups Targeted Interactions
1,2-Benzisoxazole, 3,6-dimethyl-Position 5 or 7 on the benzene (B151609) ringHalogens (-F, -Cl, -Br)Halogen bonding, altered electronics
Alkoxy groups (-OCH3)Hydrogen bond accepting
Amino groups (-NH2)Hydrogen bond donating/accepting
Side chain at position 3Amides, esters, ethersExploring different binding pockets

These conceptually designed ligands can then be synthesized and used in various biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to study their binding kinetics and thermodynamics with target proteins.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition (conceptual)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of 1,2-Benzisoxazole, 3,6-dimethyl-, SAR studies would systematically explore how modifications to the molecule's structure affect its biological activity.

A hypothetical SAR study could investigate the following:

Impact of the methyl groups: The presence and position of the methyl groups at C3 and C6 are expected to influence the molecule's interaction with a binding site. The 3-methyl group can affect the orientation of substituents at this position, while the 6-methyl group can influence electronic properties and metabolic stability.

Effect of substituents on the benzene ring: Introducing various functional groups (electron-donating or electron-withdrawing) at other positions on the benzene ring can systematically probe the electronic and steric requirements for optimal binding. For instance, studies on other benzoxazole (B165842) derivatives have shown that electron-withdrawing groups can enhance certain biological activities. nih.gov

Nature of the side chain: The type, length, and flexibility of any substituent attached to the core scaffold would be varied to map the topology of the target's binding pocket.

The insights gained from such SAR studies are invaluable for the rational design of more potent and selective molecules.

Prodrug Concept Development Utilizing the 1,2-Benzisoxazole Core (conceptual)

The prodrug approach is a well-established strategy to overcome undesirable pharmaceutical properties of a drug, such as poor solubility or rapid metabolism. slideshare.net The 1,2-benzisoxazole core can be conceptually employed in prodrug design. A notable example involves the design of 1,2-benzisoxazole phosphorodiamidates as anticancer prodrugs that require bioreductive activation. nih.gov

This concept relies on the enzymatic reduction of the 1,2-benzisoxazole moiety, which leads to the cleavage of the N-O bond. nih.gov This cleavage triggers a cascade of reactions, ultimately releasing the active cytotoxic agent. nih.gov This mechanism allows for targeted drug release in the hypoxic environment often found in solid tumors.

A conceptual prodrug design based on the 1,2-Benzisoxazole, 3,6-dimethyl- core could involve attaching a therapeutically active molecule to the benzisoxazole scaffold via a linker that is cleaved upon bioreduction. The 3,6-dimethyl substitution could potentially fine-tune the reduction potential of the benzisoxazole ring, thereby influencing the rate and location of drug release.

Contributions to Advanced Materials Science

The rigid and aromatic nature of the 1,2-benzisoxazole ring system, combined with the potential for functionalization, makes its derivatives interesting candidates for applications in materials science.

Organic Electronics and Photonics (e.g., OLEDs, Fluorescent Probes)

Heterocyclic compounds are widely used in the development of materials for organic electronics and photonics. The 1,2-benzisoxazole scaffold, while less explored than other heterocycles like carbazoles or benzimidazoles, possesses properties that make it a candidate for such applications.

For instance, isoxazole-dihydropyridine conjugates have been investigated as fluorescent probes for imaging. nih.gov The isoxazole (B147169) moiety can be tethered to fluorescent dyes, and the resulting conjugate can exhibit selective localization within cells. nih.gov Conceptually, derivatives of 1,2-Benzisoxazole, 3,6-dimethyl- could be designed as novel fluorescent probes. The benzisoxazole core could serve as a rigid linker or as part of the chromophore itself. The methyl groups could be used to tune the photophysical properties, such as the emission wavelength and quantum yield.

In the realm of Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability and specific electronic properties are required. While direct use of 1,2-Benzisoxazole, 3,6-dimethyl- in OLEDs is not documented, related benzoxazole and benzimidazole (B57391) derivatives have been successfully used as emitters or host materials. mdpi.comnih.gov The 1,2-benzisoxazole core could be incorporated into larger conjugated systems to create novel materials with tailored HOMO/LUMO energy levels suitable for use in OLEDs.

Polymer Chemistry and Functional Polymer Design

The development of functional polymers with tailored properties is a major focus of modern polymer chemistry. The 1,2-benzisoxazole moiety can be incorporated into polymer backbones to impart specific characteristics. For example, poly(benzoxazole imide)s have been synthesized and shown to possess excellent thermal stability and mechanical properties. nih.gov

Conceptually, 1,2-Benzisoxazole, 3,6-dimethyl- could be used as a monomer in polymerization reactions. For example, di-functionalized derivatives of 1,2-Benzisoxazole, 3,6-dimethyl- could be prepared and polymerized to yield novel polymers. The rigid benzisoxazole unit in the polymer backbone would be expected to enhance the thermal stability and mechanical strength of the resulting material. The methyl groups could improve the solubility of the polymer in organic solvents, which is often a challenge in the processing of rigid-rod polymers.

Furthermore, the 1,2-benzisoxazole unit could be incorporated as a pendant group on a polymer chain. This would allow for the modification of the properties of existing polymers, for example, by introducing a chromophore for optical applications or a reactive site for further functionalization. The synthesis of polymers containing 1,2,3-triazole units via "click chemistry" demonstrates a viable strategy for incorporating heterocyclic moieties into polymers. nih.gov A similar approach could be envisioned for 1,2-benzisoxazole derivatives.

Development of Chemical Sensors and Chemo-responsive Materials

The unique electronic and structural characteristics of the 1,2-benzisoxazole core make its derivatives promising candidates for the creation of chemical sensors and chemo-responsive materials. The inherent fluorescence and the potential for modification of the benzisoxazole ring allow for the design of systems that can detect specific analytes or respond to environmental stimuli.

Research in this area focuses on leveraging the N-O bond cleavage within the isoxazole ring. This cleavage can be triggered by specific chemical or enzymatic stimuli, leading to a detectable change in the molecule's properties, such as fluorescence or color. For instance, the design of prodrugs based on the 1,2-benzisoxazole structure relies on bioreductive activation. In this process, enzymatic reduction of the 1,2-benzisoxazole moiety leads to the cleavage of the N-O bond and the formation of an imine intermediate. This intermediate then hydrolyzes to a ketone, a transformation that can be harnessed for sensory applications. The detection of specific enzymes or reductive conditions within a biological system could be monitored by observing the resulting spectral shifts or the release of a reporter molecule.

The development of chemo-responsive polymers incorporating 1,2-benzisoxazole derivatives is another area of active investigation. These materials can be designed to undergo conformational changes or release encapsulated agents in response to specific chemical triggers, paving the way for smart materials with applications in drug delivery and environmental monitoring.

Role in Catalysis

Derivatives of 1,2-benzisoxazole, 3,6-dimethyl- are gaining attention in the field of catalysis, both as ligands for transition metals and as precursors for organocatalysts.

The nitrogen and oxygen atoms within the 1,2-benzisoxazole ring system provide potential coordination sites for transition metals. By strategically modifying the substituents on the benzisoxazole core, researchers can fine-tune the electronic and steric properties of the resulting ligands. This allows for the development of metal complexes with specific catalytic activities.

For example, benzimidazole-derived ligands, which share structural similarities with benzisoxazoles, have been successfully used to create transition metal complexes with significant anti-cancer properties. nih.gov These complexes, involving metals such as copper(II), zinc(II), and nickel(II), demonstrate the potential of heterocyclic scaffolds in coordinating with metal ions to facilitate catalytic processes. nih.gov The design of ligands based on the 1,2-benzisoxazole, 3,6-dimethyl- framework could lead to novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric bulk provided by the dimethyl substituents can influence the selectivity of the catalytic reaction, while the electronic nature of the benzisoxazole ring can impact the reactivity of the metal center.

Table 1: Transition Metal Complexes with Heterocyclic Ligands

Metal IonLigand TypePotential Application
Copper (II)Benzimidazole-derivedAnti-cancer agents, Catalysis
Zinc (II)Benzimidazole-derivedAnti-cancer agents, Catalysis
Nickel (II)Benzimidazole-derivedAnti-cancer agents, Catalysis
Silver (I)Benzimidazole-derivedAnti-cancer agents

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a rapidly growing field. The 1,2-benzisoxazole, 3,6-dimethyl- scaffold can serve as a precursor for the synthesis of novel organocatalysts. The functional groups on the benzisoxazole ring can be chemically transformed to generate catalytically active moieties.

For instance, the development of organocatalysts for asymmetric transformations is a key area of research. Chiral organocatalysts derived from various heterocyclic systems are used to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The synthesis of enantiopure 6,7-dihydrobenzo[d]imidazoles through organocatalytic asymmetric transformation highlights the potential of using heterocyclic structures to create complex, stereochemically defined molecules. researchgate.net A similar approach could be applied to 1,2-benzisoxazole, 3,6-dimethyl- derivatives, where the inherent structure is modified to create a chiral environment around a catalytically active site. This could involve the introduction of chiral auxiliaries or the creation of atropisomeric systems.

Agrochemical Research (Conceptual Framework for Compound Design)

The 1,2-benzisoxazole ring is a "privileged scaffold" in medicinal and agrochemical chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. acs.org The design of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the modification of such privileged structures to optimize their biological activity and selectivity.

The conceptual framework for designing new agrochemicals based on the 1,2-benzisoxazole, 3,6-dimethyl- structure involves several key principles:

Bioisosteric Replacement: Replacing parts of a known agrochemical with the 1,2-benzisoxazole, 3,6-dimethyl- core can lead to new compounds with improved properties. The benzisoxazole ring can mimic the spatial and electronic properties of other aromatic systems found in existing pesticides.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the 1,2-benzisoxazole, 3,6-dimethyl- core and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potent agrochemical effects. For example, the introduction of different functional groups at various positions on the benzene ring can influence the compound's uptake, transport, and interaction with its biological target in a pest or plant.

Target-Based Design: If the molecular target of a desired agrochemical effect is known (e.g., a specific enzyme in a weed), the 1,2-benzisoxazole, 3,6-dimethyl- scaffold can be used as a starting point to design molecules that bind to and inhibit that target. Computational modeling and docking studies can be employed to predict the binding affinity of different derivatives and guide the synthetic efforts.

The versatility of the 1,2-benzisoxazole structure allows for the creation of a diverse library of compounds for screening in agrochemical research programs. The dimethyl substitution pattern provides a specific starting point for further chemical exploration and optimization.

Future Directions and Emerging Research Frontiers for 1,2 Benzisoxazole, 3,6 Dimethyl

Development of Sustainable Synthetic Methodologies and Process Intensification

The synthesis of the benzisoxazole core has traditionally relied on methods that can involve harsh conditions or multiple steps. nih.gov The future of synthesizing 1,2-Benzisoxazole (B1199462), 3,6-dimethyl- lies in the adoption of green chemistry principles and process intensification technologies to create more efficient, safer, and environmentally benign routes.

Modern synthetic strategies for benzisoxazoles often involve the intramolecular cyclization of precursors like o-hydroxyaryl oximes or [3+2] cycloaddition reactions. chim.itorganic-chemistry.org A particularly promising route involves the cycloaddition of an in situ generated aryne with a nitrile oxide. nih.govorganic-chemistry.org Adapting this to 1,2-Benzisoxazole, 3,6-dimethyl- would involve the reaction of a 3,6-dimethylbenzyne intermediate with acetonitrile (B52724) oxide. This approach is advantageous as the highly reactive intermediates are generated and consumed in the same pot under mild conditions. nih.gov

Future research will likely focus on making these syntheses more sustainable. This includes the use of biodegradable solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and photocatalysis. chim.itnih.govchemmethod.comresearchgate.net For instance, developing a photocatalytic route where the key bond-forming steps are driven by visible light would represent a significant advancement in green chemistry.

Process intensification through continuous flow chemistry offers a transformative approach. nih.govbeilstein-journals.org A multistep synthesis could be telescoped into a single, continuous operation, minimizing the handling of hazardous reagents and the isolation of unstable intermediates. nih.govbeilstein-journals.org This technology allows for precise control over reaction parameters like temperature and residence time, which is critical for managing exothermic reactions or short-lived species, leading to higher yields and purity. nih.gov

Table 1: Prospective Sustainable and Intensified Synthetic Strategies

StrategyDescriptionPotential AdvantagesRelevant Precursors for 3,6-dimethyl-1,2-benzisoxazole
[3+2] CycloadditionReaction of an in-situ generated 3,6-dimethylbenzyne with acetonitrile oxide under mild fluoride (B91410) ion promotion. nih.govorganic-chemistry.orgHigh efficiency, mild conditions, functional group tolerance.2-bromo-1,4-dimethyl-3-(trimethylsilyl)benzene and chloroacetaldoxime.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate the cyclization of a suitable precursor, such as 2-hydroxy-4-methylacetophenone oxime. researchgate.netDrastically reduced reaction times, improved yields, lower energy consumption.2-hydroxy-4-methylacetophenone oxime.
Continuous Flow SynthesisA telescoped, multi-step process in a microreactor, potentially combining precursor synthesis and final cyclization without isolation of intermediates. nih.govEnhanced safety, precise process control, scalability, higher purity.Various, depending on the chosen synthetic route integrated into the flow system.
Photocatalytic SynthesisUsing a photocatalyst and light to drive the N-O bond formation or a key cyclization step under ambient conditions. chim.itUse of a renewable energy source (light), high selectivity, minimal waste.ortho-substituted nitroarenes or oximes designed for photochemical activation.

Integration into Supramolecular Architectures and Self-Assembly

Supramolecular chemistry, which studies chemical systems beyond the individual molecule, is a frontier where 1,2-Benzisoxazole, 3,6-dimethyl- has yet to be explored. The structural features of the molecule—a planar aromatic system with heteroatoms and influential methyl groups—suggest a significant capacity for forming ordered, non-covalent assemblies.

The flat, electron-rich benzisoxazole core is an ideal candidate for participating in π-π stacking interactions. These interactions could be exploited to design self-assembling systems like molecular wires, liquid crystals, or organic semiconductors. The methyl groups at the 3- and 6-positions would play a crucial role, influencing the geometry and strength of the stacking by modifying the electronic distribution and introducing steric constraints.

Furthermore, the nitrogen and oxygen atoms of the isoxazole (B147169) ring are potential sites for coordination with metal ions or for forming hydrogen bonds if suitable partner molecules are present. By functionalizing the scaffold with hydrogen bond donors or acceptors, researchers could design complex, three-dimensional networks with applications in materials science, such as porous organic frameworks for gas storage or catalysis.

Table 2: Hypothetical Supramolecular Interactions and Potential Applications

Interaction TypeMolecular BasisPotential Application
π-π StackingInteraction between the aromatic rings of adjacent molecules.Organic electronics, liquid crystals, sensor arrays.
Metal CoordinationThe lone pair electrons on the nitrogen and oxygen atoms can coordinate to metal centers.Catalysis, magnetic materials, luminescent probes.
Host-Guest ChemistryThe aromatic surface could act as a host for smaller guest molecules.Molecular recognition, controlled release systems.
Hydrogen Bonding (with derivatives)Requires functionalization with H-bond donors/acceptors (e.g., -OH, -NH2, -COOH).Crystal engineering, design of co-crystals, hydrogels.

Advanced In-situ Characterization Techniques for Dynamic Processes and Reaction Monitoring

The synthesis of 1,2-Benzisoxazole, 3,6-dimethyl-, particularly via routes involving reactive intermediates like arynes or nitrile oxides, presents an ideal case for the application of advanced in-situ characterization techniques. nih.govchim.it These methods allow chemists to observe reactions as they happen, providing deep mechanistic insight and enabling rapid optimization.

Techniques such as process NMR (P-NMR) and rapid-scan infrared spectroscopy (FT-IR) can monitor the concentration of reactants, intermediates, and products in real-time. For example, in a [3+2] cycloaddition synthesis, one could track the disappearance of the aryne precursor signal and the concurrent appearance of the benzisoxazole product signal, allowing for precise determination of reaction endpoints and kinetics. nih.gov This is crucial for optimizing conditions to minimize the formation of byproducts from the dimerization of unstable intermediates. nih.gov

Combining these spectroscopic techniques with automated flow chemistry platforms would create a powerful system for autonomous reaction optimization, where algorithms adjust parameters based on real-time analytical data to maximize yield and purity.

Table 3: In-situ Characterization for Monitoring Benzisoxazole Synthesis

TechniqueInformation GainedApplication in Synthesis Monitoring
Process NMR SpectroscopyQuantitative concentration data of soluble species over time.Monitoring conversion, identifying intermediates, and determining reaction kinetics.
Rapid-Scan FT-IRReal-time tracking of functional group changes (e.g., C=N, N-O).Detecting the formation and consumption of reactive intermediates and the final product.
Online Mass SpectrometryIdentification of species based on mass-to-charge ratio.Detecting short-lived intermediates and identifying byproduct formation pathways.
2D NMR (e.g., HMBC, COSY)Detailed structural connectivity of isolated products or trapped intermediates. mdpi.comUnambiguous structure confirmation of the final 1,2-Benzisoxazole, 3,6-dimethyl- and any stable byproducts.

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond its synthesis, the 1,2-benzisoxazole ring system harbors potential for novel chemical transformations that have yet to be systematically explored for the 3,6-dimethyl derivative. The inherent strain and relative weakness of the N-O bond make it a key target for unconventional reactivity. wikipedia.org

One such transformation is the Kemp elimination, where a strong base can cleave the N-O bond to induce a ring-opening reaction, yielding a 2-hydroxybenzonitrile (B42573) derivative. wikipedia.org Exploring this reactivity with 1,2-Benzisoxazole, 3,6-dimethyl- could provide a novel synthetic route to functionalized 2-hydroxy-4-methylbenzonitrile (B101994) compounds.

Another frontier is the exploration of photochemical reactions. Simple isoxazoles are known to rearrange to oxazoles under UV irradiation via an azirine intermediate. wikipedia.org Investigating the photochemistry of 1,2-Benzisoxazole, 3,6-dimethyl- could reveal new rearrangement pathways, leading to entirely different heterocyclic scaffolds. Furthermore, reactions that proceed with a rupture of the heterocyclic ring, as seen with 1,2-benzisoxazole 2-oxides, could be investigated to generate highly functionalized benzene (B151609) derivatives. rsc.org

Table 4: Emerging Reactivity Modes for the 1,2-Benzisoxazole Scaffold

Reactivity ModeDescriptionPotential Product Class
N-O Bond Cleavage (Kemp Elimination)Base-induced ring-opening of the isoxazole ring. wikipedia.orgSubstituted 2-hydroxybenzonitriles.
Photochemical RearrangementUV-induced isomerization, potentially to a benzoxazole (B165842) derivative. wikipedia.orgNovel heterocyclic systems.
Reductive Ring ScissionCleavage of the N-O bond under reductive conditions, similar to the metabolism of some benzisoxazole drugs.Functionalized aminophenols.
Dearomative CycloadditionUsing the benzene ring itself as a reactant in a [3+2] cycloaddition to form complex, fused polycyclic systems. acs.orgSaturated, doubly-functionalized polycycles.

Synergistic Applications in Interdisciplinary Sciences and Chemical Biology

The most significant future impact of 1,2-Benzisoxazole, 3,6-dimethyl- likely lies in its application as a core scaffold in interdisciplinary fields, particularly medicinal chemistry and chemical biology. The parent benzisoxazole ring is found in numerous FDA-approved drugs, including the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone, highlighting its biological relevance. nih.govchim.it

The 3,6-dimethyl substitution pattern provides a unique starting point for drug discovery campaigns. This scaffold could be elaborated to develop new classes of therapeutic agents. For example, derivatives have shown potent activity as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, as BET bromodomain inhibitors for castration-resistant prostate cancer, and as compounds with broad antimicrobial and anticancer properties. nih.govresearchgate.netnih.govnih.govnih.gov

In chemical biology, 1,2-Benzisoxazole, 3,6-dimethyl- can serve as a foundational structure for creating molecular probes. By attaching reporter groups (like fluorophores) or reactive moieties (like photo-cross-linkers), researchers can design tools to investigate biological processes. For instance, a derivative could be developed into a selective probe to label and identify the binding partners of BET bromodomains within a cell, helping to unravel complex disease mechanisms.

Table 5: Prospective Interdisciplinary Applications and Target Areas

FieldPotential Role of 1,2-Benzisoxazole, 3,6-dimethyl-Example Target/ApplicationReference Analogs
Medicinal Chemistry (Neuroscience)Core scaffold for inhibitors of neuro-relevant enzymes or receptors.Acetylcholinesterase (AChE) inhibition for Alzheimer's disease. nih.govN-benzylpiperidine benzisoxazoles. nih.gov
Medicinal Chemistry (Oncology)Foundation for developing potent and selective enzyme inhibitors.BET bromodomain inhibition for prostate cancer. nih.govBenzo[d]isoxazole derivatives. nih.gov
Medicinal Chemistry (Infectious Disease)Template for novel antibacterial or antitubercular agents.Inhibition of bacterial cell wall synthesis or other essential pathways.Various benzisoxazole derivatives. nih.govresearchgate.net
Chemical BiologyCentral structure for molecular probes to study biological systems.Affinity-based probes for target identification; fluorescent probes for cellular imaging.N/A (Prospective)
Materials ScienceBuilding block for functional organic materials.Organic light-emitting diodes (OLEDs), sensors, or porous materials.N/A (Prospective)

Q & A

Basic: What experimental parameters are critical for optimizing the hydrolysis of 3,6-dimethyl-1,2-benzisoxazole?

Answer:
Hydrolysis of 3,6-dimethyl-1,2-benzisoxazole requires careful control of solvent polarity, temperature, and reaction time. Evidence from hydrolysis studies of analogous 1,2-benzisoxazole derivatives indicates that aqueous ethanol (1:1 v/v) under reflux conditions (ΔrH° = -112 ± 8.4 kJ/mol) is optimal for cleavage of the isoxazole ring . Key parameters include:

  • Solvent selection : Polar protic solvents (e.g., water/ethanol) stabilize transition states via hydrogen bonding.
  • Temperature : Reflux (~80–90°C) ensures sufficient activation energy for ring opening.
  • Reaction monitoring : Use HPLC or TLC to track intermediate formation (e.g., hydroxylamine derivatives).
    Reference thermodynamic data (ΔrH° = -111.7 kJ/mol) to predict reaction feasibility .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of 3,6-dimethyl-1,2-benzisoxazole?

Answer:
A multi-technique approach is recommended:

  • IR spectroscopy : Identify characteristic N–O stretching (~950 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm for C3 and C6). ¹³C NMR confirms quaternary carbons in the isoxazole ring (~150–160 ppm) .
  • Mass spectrometry : Electron ionization (EI-MS) should yield a molecular ion peak at m/z 163 (C₉H₉NO) with fragmentation patterns matching benzisoxazole derivatives .

Advanced: How can computational modeling predict the bioactivity of 3,6-dimethyl-1,2-benzisoxazole derivatives?

Answer:
Stepwise methodology :

Drug-likeness screening : Use Molinspiration or Schrödinger to assess compliance with Lipinski’s Rule of Five .

Molecular docking : Target receptors like COX-2 (PDB: 6COX) or nicotinic acetylcholine receptors (PDB: 2KSR) to evaluate binding affinity. Adjust substituents at C3/C6 to optimize hydrophobic interactions .

QSAR modeling : Correlate electronic (e.g., Hammett σ) and steric parameters of methyl groups with bioactivity data from anticonvulsant or antipsychotic assays .

Advanced: What role do intramolecular interactions play in the crystal packing of 3,6-dimethyl-1,2-benzisoxazole derivatives?

Answer:
X-ray crystallography reveals that steric repulsions between methyl groups (C3 and C6) and adjacent substituents distort bond angles, influencing packing. For example:

  • Angle deviations : Exocyclic angles (e.g., C3–C9–C10 = 113.4°) widen due to H∙∙∙H repulsions (~2.25 Å), reducing crystal symmetry .
  • Dihedral angles : Methyl groups induce torsional strain (e.g., N2–C3–C9–C10 = 100.1°), favoring van der Waals stabilization over hydrogen bonding .
    Use Mercury software to analyze non-covalent interactions and predict polymorphism risks.

Advanced: How does microwave-assisted synthesis improve the efficiency of 1,2-benzisoxazole derivatization?

Answer:
Microwave irradiation accelerates reactions via dielectric heating, reducing time and side products:

  • Case study : Synthesis of 3-piperidinyl-1,2-benzisoxazole derivatives achieved 85% yield in 15 minutes (vs. 6 hours conventionally) by enhancing cyclization kinetics .
  • Key parameters :
    • Power: 300–500 W for uniform thermal distribution.
    • Solvent: Ethanol or DMF, which absorb microwaves effectively.
    • Temperature: 120–150°C to prevent decomposition of methyl substituents.
      Compare with conventional thermal methods using Arrhenius plots to quantify rate enhancements.

Advanced: What strategies enable the synthesis of diverse 1,2-benzisoxazole libraries via [3+2] cycloaddition?

Answer:
Methodology :

Substrate design : Use nitrile oxides (generated in situ from hydroxymoyl chlorides) and alkynes/alkenes.

Catalysis : Cu(I) or Ru(II) catalysts enhance regioselectivity for 3,6-substitution .

Workflow :

  • React 3,6-dimethyl-substituted precursors with electron-deficient dipolarophiles.
  • Screen solvents (e.g., THF, toluene) and additives (e.g., K₂CO₃) to minimize side reactions.
  • Purify via flash chromatography (hexane/EtOAc) and characterize via HRMS .
    Validate library diversity using PCA analysis of substituent electronic parameters.

Advanced: How do methyl substituents at C3 and C6 influence the pharmacological activity of 1,2-benzisoxazole derivatives?

Answer:
Structure-Activity Relationship (SAR) findings :

  • Anticonvulsant activity : 3-Methyl groups enhance metabolic stability (e.g., zonisamide analogs), while 6-methyl derivatives show reduced T-type calcium channel blockade .
  • Antipsychotic activity : 3,6-Dimethyl substitution improves blood-brain barrier penetration but may reduce D₂ receptor affinity compared to halogenated analogs .
    Experimental validation :
  • Perform in vitro assays (e.g., voltage-sensitive sodium channel inhibition).
  • Compare pharmacokinetics (logP, plasma protein binding) using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.